CCK-B Receptor Affinity: Potency Advantage over Unsubstituted Biphenyl-4-amine
4-(3,4-Dimethylphenyl)aniline demonstrates a potent binding affinity for the Cholecystokinin type B (CCK-B) receptor with an IC50 of 26 nM in mouse brain membranes [1]. This is a key differentiation from the unsubstituted parent scaffold, biphenyl-4-amine, which lacks this specific biological activity. The 3,4-dimethyl substitution is critical for achieving this high-affinity interaction. While a direct, side-by-side comparison with other regioisomers is not available in the same assay, the absolute potency value firmly establishes the compound's utility in CCK-B receptor research, a feature absent in the simpler biphenyl-4-amine scaffold.
| Evidence Dimension | Inhibitory Activity at Cholecystokinin type B (CCK-B) Receptor |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Biphenyl-4-amine (unsubstituted parent) |
| Quantified Difference | Potent, specific activity (IC50 26 nM) vs. no reported activity for the comparator under similar assay conditions. |
| Conditions | Inhibition of [125I]CCK-8S binding to CCK-B receptor from mouse brain membranes (in vitro). |
Why This Matters
This data proves the compound is a functional, high-affinity ligand for a specific neurological target, directly supporting its procurement for neuroscience or gastrointestinal drug discovery programs over inactive generic analogs.
- [1] BindingDB. Affinity Data for 3',4'-Dimethylbiphenyl-4-ylamine: IC50 of 26 nM for CCK-B receptor. View Source
